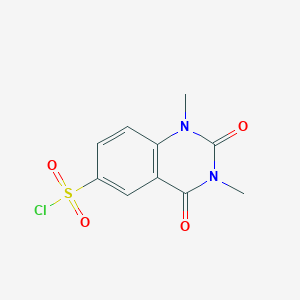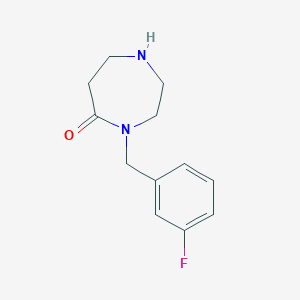
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and two ester functional groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: (1R,2R)-Dimethyl cyclohexane-1,2-diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Industrial Applications: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary widely depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate: The enantiomer of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate with similar chemical properties but different stereochemistry.
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A similar compound with ethyl groups instead of methyl groups.
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylic acid: The corresponding diacid form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its methyl ester groups also provide distinct chemical properties compared to other similar compounds with different substituents.
Properties
CAS No. |
3205-35-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
AIACXWOETVLBIA-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CCCCC1C(=O)OC |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)






![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)



